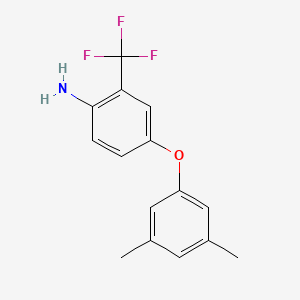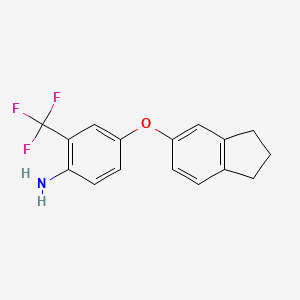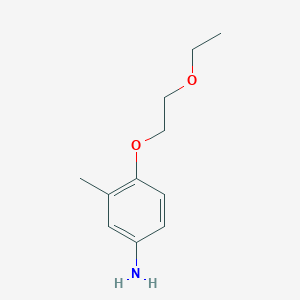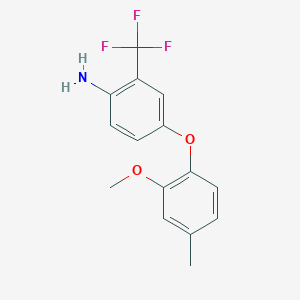
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Descripción general
Descripción
The compound seems to be a derivative of 2-Methoxy-4-methylphenol , which is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke . It’s also the major anti-inflammatory compound in bamboo vinegar .
Synthesis Analysis
While specific synthesis information for this compound is not available, 2-Methoxy-4-methylphenol, a related compound, has been used in the preparation of renewable bis (cyanate) esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-methylphenol, a related compound, are as follows: it has a refractive index of 1.537, a boiling point of 221-222 °C, a melting point of 5 °C, and a density of 1.092 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
A study by Ajibade and Andrew (2021) focused on the molecular structures of compounds synthesized via the Schiff bases reduction route, including derivatives that share structural similarities with 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These compounds, due to their molecular architecture, engage in various intermolecular hydrogen bonding, demonstrating their potential as building blocks in the synthesis of azo dyes and dithiocarbamates, which are significant in the development of colorants and agricultural chemicals (Ajibade & Andrew, 2021).
Biological Activity Exploration
Research on Schiff bases, including El-Malt et al. (2000), reveals the biological activity potential of compounds structurally related to this compound. These studies have prepared and evaluated Schiff bases for their microbiological effects, suggesting a pathway for discovering new compounds with potential antibacterial or antifungal applications (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).
Aggregation-Induced Emission Enhancement
Zhang et al. (2018) conducted a study on triphenylamine-based compounds with structural features akin to this compound. These compounds exhibited aggregation-induced emission enhancement (AIEE) and tunable emission properties, signifying their potential in optical and electronic device applications due to their luminescent properties and stability in aggregated states (Zhang et al., 2018).
Anticancer Activity
Sukria et al. (2020) investigated a Schiff base compound for its anticancer activity against T47D breast cancer cells, demonstrating the therapeutic potential of compounds related to this compound. Although the specific compound studied showed weak activity, this opens the door to modifying similar structures for enhanced efficacy in cancer treatment (Sukria et al., 2020).
Corrosion Inhibition
Nazir et al. (2019) explored the corrosion inhibition efficiency of Schiff bases on aluminum alloy in an acidic medium. This study indicates the potential of structurally related compounds, such as this compound, as corrosion inhibitors, which could be significant in protecting metals in industrial applications (Nazir, Akhter, Ali, & Shah, 2019).
Propiedades
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-9-3-6-13(14(7-9)20-2)21-10-4-5-12(19)11(8-10)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAOEXDJQYGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




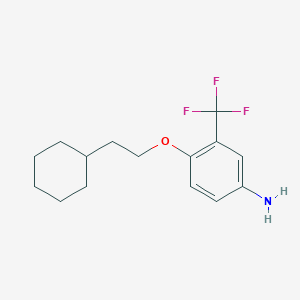
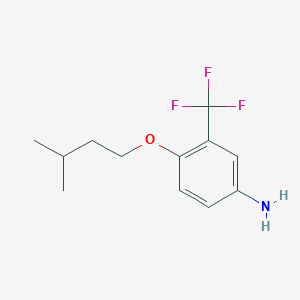
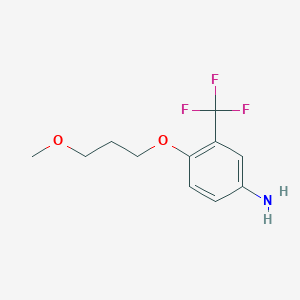
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
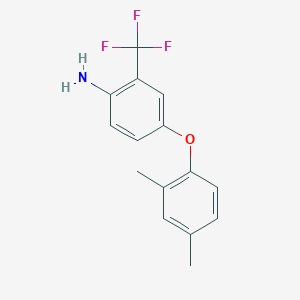
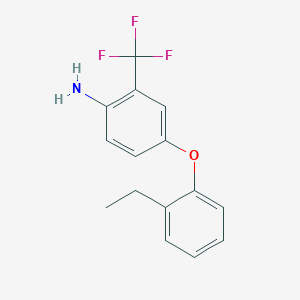
![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)
